(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
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Overview
Description
Thermospine is an alkaloid.
Scientific Research Applications
Photophysical Properties and Metal Ion Binding
The compound (1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one has been utilized in the study of fluorescent devices for protons and metal ions. Tamayo et al. (2005) synthesized and characterized new fluorescent systems that included similar macrocyclic ligands. These systems, which integrated pyridil-thioether-containing macrocycles and an anthracene moiety, showed significant changes in their absorption and emission spectra upon the addition of metal ions like Cu(II), Co(II), Ni(II), Zn(II), and Pd(II) (Tamayo et al., 2005).
Synthesis and Structural Analysis
The synthesis of related compounds, such as heptacyclo[7.7.0.02,6.03,15.04,12.05,10.011,16]-hexadeca-7,13-diene, has been documented. Barden and Paddonrow (1988) described the three-step synthesis process from a known diketone, highlighting the compound's novel dimer structure and perpendobiplanar D2d symmetry (Barden & Paddonrow, 1988).
Interaction with Mercury(II)
Tamayo et al. (2007) explored the complexation properties of similar macrocyclic ligands with Hg(II). Their research involved determining the stoichiometries of formed species and analyzing the fluorescent quenching of emissions upon Hg(II) addition. The study provided valuable insights into the ligand's metal ion binding capabilities and its potential applications in analytical chemistry (Tamayo et al., 2007).
Visible Light Sensitivity
Muramatsu, Toyota, and Suzuki (2005) reported on a cyclomer and its tautomeric dispiro compound formed from bispyridinyl diradical. Their study indicated that the cyclomer undergoes a photochemical reaction under visible light, leading to its valence tautomer with a dispiro structure. This research highlights the sensitivity of similar compounds to visible light and their potential applications in photophysics (Muramatsu, Toyota, & Suzuki, 2005).
properties
Product Name |
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13-/m0/s1 |
InChI Key |
FQEQMASDZFXSJI-XQQFMLRXSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
synonyms |
thermospine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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